molecular formula C24H21N3O4 B15019563 N-[(1Z)-3-{(2E)-2-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]hydrazinyl}-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-3-{(2E)-2-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]hydrazinyl}-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

Katalognummer: B15019563
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: SSMMUMUDQNBPIX-MYPBCVKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1Z)-3-{(2E)-2-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]hydrazinyl}-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydrazinyl group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-{(2E)-2-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]hydrazinyl}-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl derivative, followed by the introduction of the hydrazinyl group through a condensation reaction. The final step involves the coupling of the intermediate with benzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1Z)-3-{(2E)-2-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]hydrazinyl}-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(1Z)-3-{(2E)-2-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]hydrazinyl}-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-[(1Z)-3-{(2E)-2-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]hydrazinyl}-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger specific cellular pathways, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **N-[(1Z)-3-{(2E)-2-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]hydrazinyl}-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C24H21N3O4

Molekulargewicht

415.4 g/mol

IUPAC-Name

N-[(Z)-3-[(2E)-2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H21N3O4/c1-17(14-20-11-7-13-31-20)16-25-27-24(30)21(15-19-10-5-6-12-22(19)28)26-23(29)18-8-3-2-4-9-18/h2-16,28H,1H3,(H,26,29)(H,27,30)/b17-14+,21-15-,25-16+

InChI-Schlüssel

SSMMUMUDQNBPIX-MYPBCVKDSA-N

Isomerische SMILES

C/C(=C\C1=CC=CO1)/C=N/NC(=O)/C(=C/C2=CC=CC=C2O)/NC(=O)C3=CC=CC=C3

Kanonische SMILES

CC(=CC1=CC=CO1)C=NNC(=O)C(=CC2=CC=CC=C2O)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.